molecular formula C13H18O2S B13899003 4-(4-Methylpentylsulfanyl)benzoic acid

4-(4-Methylpentylsulfanyl)benzoic acid

Cat. No.: B13899003
M. Wt: 238.35 g/mol
InChI Key: DSGZSCSASRCYFN-UHFFFAOYSA-N
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Description

4-(4-Methylpentylsulfanyl)benzoic acid is a benzoic acid derivative featuring a 4-methylpentylsulfanyl (-S-(CH₂)₂CH(CH₃)₂) substituent at the para position. The sulfanyl (thioether) group confers unique electronic and steric properties, distinguishing it from other sulfur-containing benzoic acid derivatives. This compound’s structure suggests intermediate lipophilicity compared to sulfonamides or sulfonyl derivatives, making it relevant for applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

4-(4-methylpentylsulfanyl)benzoic acid

InChI

InChI=1S/C13H18O2S/c1-10(2)4-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

DSGZSCSASRCYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentylsulfanyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4-methylpentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitrobenzoic acids, halogenated benzoic acids

Scientific Research Applications

4-(4-Methylpentylsulfanyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylpentylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Acidity and Solubility

Compound Name Molecular Weight (g/mol) Estimated pKa* Solubility Profile Reference
This compound ~250 (estimated) ~4.0 Low water solubility; soluble in organic solvents -
4-(Methylsulfonyl)benzoic acid 200.21 ~3.5 Moderate in polar solvents
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid 291.32 ~3.8 Soluble in DMSO, methanol
4-(Phenylsulfonyl)benzoic acid 276.30 ~3.4 Low water solubility

*Estimated pKa values based on substituent effects: Sulfonyl groups lower pKa (higher acidity), while sulfanyl groups have a milder effect compared to unsubstituted benzoic acid (pKa ~4.2).

Thermal Stability

  • Sulfonyl derivatives (e.g., 4-(Methylsulfonyl)benzoic acid) exhibit high thermal stability due to strong S=O bonds .
  • Sulfanyl analogs are less thermally stable but more flexible due to the single-bonded sulfur atom.

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